molecular formula C24H35ClN2O4 B10827071 (1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide

(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide

Cat. No.: B10827071
M. Wt: 451.0 g/mol
InChI Key: WIHIXSCKSFSENF-YBNJHJSASA-N
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Description

Preparation Methods

The synthesis of BMS-457 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

BMS-457 undergoes various chemical reactions, including:

Scientific Research Applications

BMS-457 has been extensively studied for its applications in various fields:

Mechanism of Action

BMS-457 exerts its effects by selectively binding to the CCR1 receptor, thereby blocking the interaction between the receptor and its natural ligands. This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses. The molecular targets include various chemokines that bind to CCR1, and the pathways involved are primarily related to immune cell migration and activation .

Comparison with Similar Compounds

BMS-457 is unique in its high selectivity and potency for the CCR1 receptor compared to other similar compounds. Some similar compounds include:

BMS-457 stands out due to its specific binding affinity and the detailed understanding of its mechanism of action, making it a valuable compound for both research and potential therapeutic applications .

Properties

Molecular Formula

C24H35ClN2O4

Molecular Weight

451.0 g/mol

IUPAC Name

(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide

InChI

InChI=1S/C24H35ClN2O4/c1-15(2)20(26-21(29)16-5-10-19(28)13-16)22(30)27-12-11-24(31,23(3,4)14-27)17-6-8-18(25)9-7-17/h6-9,15-16,19-20,28,31H,5,10-14H2,1-4H3,(H,26,29)/t16-,19-,20-,24+/m1/s1

InChI Key

WIHIXSCKSFSENF-YBNJHJSASA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)[C@@H]3CC[C@H](C3)O

Canonical SMILES

CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)C3CCC(C3)O

Origin of Product

United States

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